molecular formula C34H67N3O3 B14259108 N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea CAS No. 380601-01-4

N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea

Cat. No.: B14259108
CAS No.: 380601-01-4
M. Wt: 565.9 g/mol
InChI Key: XQJUPVZUYCMJDF-UHFFFAOYSA-N
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Description

N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea is a chemical compound that belongs to the class of urea derivatives It features a morpholine ring, a long undecyl chain, and an octadecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with morpholine to form 11-(morpholin-4-yl)-11-oxoundecanoic acid. This intermediate is then reacted with octadecylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the undecyl chain can be reduced to form alcohol derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Alcohol derivatives of the undecyl chain.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea involves its interaction with biological membranes and proteins. The morpholine ring can interact with hydrophilic regions, while the long alkyl chains can embed into hydrophobic regions, altering membrane fluidity and protein function. This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-dodecylurea
  • N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-hexadecylurea
  • N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-tetradecylurea

Uniqueness

N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea is unique due to its specific combination of a morpholine ring, a long undecyl chain, and an octadecyl group. This structure provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring amphiphilic compounds.

Properties

CAS No.

380601-01-4

Molecular Formula

C34H67N3O3

Molecular Weight

565.9 g/mol

IUPAC Name

1-(11-morpholin-4-yl-11-oxoundecyl)-3-octadecylurea

InChI

InChI=1S/C34H67N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-24-27-35-34(39)36-28-25-22-19-16-14-17-20-23-26-33(38)37-29-31-40-32-30-37/h2-32H2,1H3,(H2,35,36,39)

InChI Key

XQJUPVZUYCMJDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCC(=O)N1CCOCC1

Origin of Product

United States

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